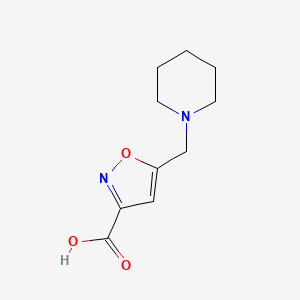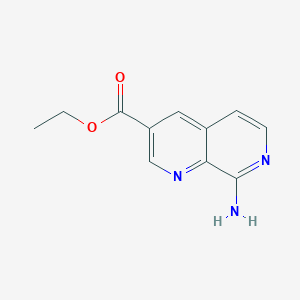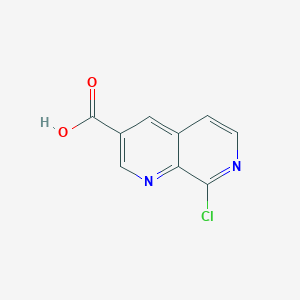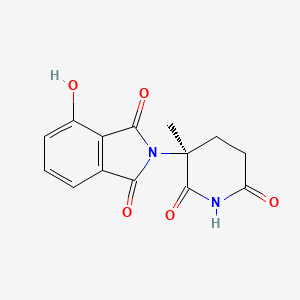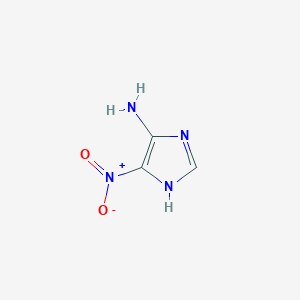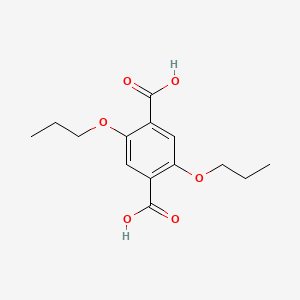
2,5-dipropoxy-1,4-Benzenedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is an organic compound with the molecular formula C14H18O6. It is a derivative of benzenedicarboxylic acid where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by propoxy groups. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid typically involves the esterification of 2,5-dihydroxyterephthalic acid with propanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dipropoxy-1,4-Benzenedicarboxylic acid has several applications in scientific research:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is explored for its potential use in drug development due to its ability to form stable complexes with various metal ions.
Mecanismo De Acción
The mechanism of action of 2,5-dipropoxy-1,4-Benzenedicarboxylic acid involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions. The propoxy groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
2,5-Dimethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with methoxy groups instead of propoxy groups.
2,5-Diethoxy-1,4-Benzenedicarboxylic acid: Similar structure but with ethoxy groups instead of propoxy groups.
Uniqueness: 2,5-Dipropoxy-1,4-Benzenedicarboxylic acid is unique due to its propoxy groups, which provide different steric and electronic properties compared to its methoxy and ethoxy analogs. This uniqueness can lead to different reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C14H18O6 |
|---|---|
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2,5-dipropoxyterephthalic acid |
InChI |
InChI=1S/C14H18O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
PZYPRFXWTAKZNU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1C(=O)O)OCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


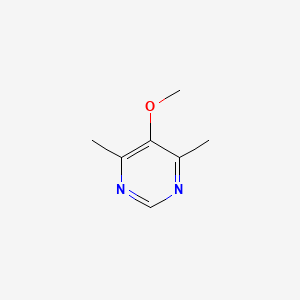
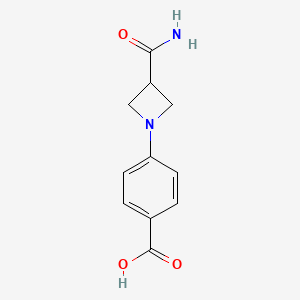
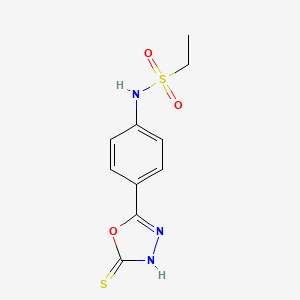
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
